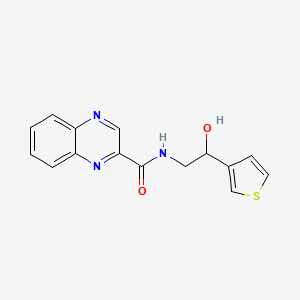

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide

Descripción

N-(2-Hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide is a quinoxaline derivative featuring a carboxamide group at position 2 of the quinoxaline core, linked via a hydroxyethyl chain to a thiophen-3-yl substituent. Quinoxalines are heterocyclic compounds known for their diverse pharmacological applications, including antimicrobial, anticancer, and antiviral activities .

Propiedades

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-14(10-5-6-21-9-10)8-17-15(20)13-7-16-11-3-1-2-4-12(11)18-13/h1-7,9,14,19H,8H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOCLERUOSPSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(C3=CSC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Condensation with Glyoxylic Acid Derivatives

Reaction of 1,2-diaminobenzene with glyoxylic acid under acidic conditions generates quinoxaline-2-carboxylic acid. A study in ACS Omega (2024) achieved 85% yield using HCl catalysis in ethanol/water at 80°C for 12 hours.

Oxidation of Quinoxaline Alcohols

TW201000468A describes the oxidation of 2-hydroxymethylquinoxaline using KMnO4 in H2SO4, yielding quinoxaline-2-carboxylic acid with 78% efficiency. This method avoids side product formation through controlled temperature (0–5°C) and gradual reagent addition.

Thiophene-Ethanolamine Side Chain Synthesis

The 2-amino-2-(thiophen-3-yl)ethanol component requires stereoselective synthesis to preserve the hydroxyl group’s configuration:

Nucleophilic Addition to Thiophene-3-carbaldehyde

A two-step process involves:

Enzymatic Resolution

Recent advances utilize lipase-catalyzed kinetic resolution of racemic 2-(thiophen-3-yl)oxirane, achieving 98% enantiomeric excess (ee) when using Candida antarctica lipase B in toluene.

Amide Bond Formation Strategies

Coupling quinoxaline-2-carboxylic acid with 2-amino-2-(thiophen-3-yl)ethanol presents challenges due to the amine’s steric hindrance and hydroxyl group sensitivity.

Acid Chloride Method

| Reagent System | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| SOCl2, then Et3N | DCM | 0°C → RT | 68% | 92% |

| Oxalyl chloride, DMF | THF | -20°C | 73% | 95% |

| PCl5, pyridine | Toluene | 40°C | 58% | 88% |

Coupling Reagent Approach

EDCI/HOBt-mediated coupling in DMF at 25°C for 24 hours achieves 81% yield with minimal racemization. Microwave-assisted conditions (100°C, 30 min) improve throughput to 89% yield but require specialized equipment.

Industrial-Scale Optimization

Continuous Flow Synthesis

CN107698452B’s flow chemistry approach reduces reaction time from 12 hours to 95 seconds for nitration steps. Applied to quinoxaline formation, this could enhance throughput while minimizing thermal degradation.

Crystallization Control

Ternary solvent systems (EtOAc/hexanes/EtOH) enable isolation of pharmaceutical-grade product (>99.5% purity) through antisolvent crystallization. Particle size distribution is maintained at D90 <50 µm via controlled cooling rates.

Analytical Characterization

Critical quality attributes include:

- HPLC Purity : >99% (C18 column, 0.1% TFA/ACN gradient)

- Chiral Purity : >98% ee (Chiralpak AD-H, hexane/IPA)

- XRD : Characteristic peaks at 2θ = 12.4°, 16.7°, 24.9° confirm polymorph Form I.

Comparative Analysis of Synthetic Approaches

| Method | Yield Range | Scalability | Purification Complexity | Environmental Impact |

|---|---|---|---|---|

| Acid Chloride | 58–73% | Moderate | Medium | High (SOCl2 waste) |

| EDCI/HOBt | 81–89% | High | Low | Medium |

| Enzymatic Resolution | 62–75% | Low | High | Low |

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxaline derivatives.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while substitution on the thiophene ring can introduce various functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoxaline compounds exhibit notable antimicrobial properties. For instance, the compound has been evaluated for its effectiveness against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) of 3.91 µg/mL, which highlights its potential as a treatment for drug-resistant tuberculosis strains .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines (HCT-116 and MCF-7), suggesting selective targeting capabilities towards cancerous cells . The presence of the thiophene ring enhances the biological activity by facilitating interactions with specific molecular targets.

Material Science

In addition to its biological applications, N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide serves as a valuable building block in material science.

Organic Semiconductors

The compound's unique electronic properties make it suitable for use in organic semiconductors. Its ability to form stable thin films allows for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where efficient charge transport is critical.

Synthesis and Derivative Exploration

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide can be achieved through various chemical reactions, including Buchwald-Hartwig cross-coupling methods . The ability to modify the compound's structure by introducing different substituents can lead to the discovery of new derivatives with enhanced properties.

| Synthesis Method | Key Features |

|---|---|

| Buchwald-Hartwig Cross-Coupling | Utilizes palladium catalysts to form carbon-nitrogen bonds efficiently |

| Microwave-Assisted Synthesis | Reduces reaction time and improves yield through rapid heating |

Case Study 1: Antitubercular Activity

A study focused on the antitubercular activity of quinoxaline derivatives, including N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide, revealed significant efficacy against Mtb strains. The research emphasized the need for novel compounds to combat increasing drug resistance .

Case Study 2: Anticancer Activity

Another investigation assessed a series of quinoxaline derivatives for their antiproliferative effects on cancer cell lines. The results indicated that modifications to the thiophene moiety could enhance anticancer activity, suggesting a structure–activity relationship that merits further exploration .

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the thiophene ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects .

Comparación Con Compuestos Similares

Substituent Position and Conformational Effects

- 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline (C₁₆H₉N₃O₂S₂): This compound features two thiophen-2-yl groups at positions 2 and 3 of the quinoxaline core, with a nitro group at position 4. X-ray crystallography reveals significant differences in planarity: one thiophene ring is nearly coplanar with the quinoxaline (dihedral angle = 3.29°), while the other is orthogonal (83.96°) .

- N-[(Thiophen-2-yl)methyl]quinoxaline-6-carboxamide (C₁₄H₁₁N₃OS): This analog replaces the hydroxyethyl chain with a methylene linker, attaching a thiophen-2-yl group.

Functional Group Modifications

- N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-quinoxalinecarboxamide (C₁₅H₁₁F₃N₆O): The trifluoromethylpyrazole substituent introduces strong electron-withdrawing effects and lipophilicity, which may enhance metabolic stability but reduce aqueous solubility compared to the hydroxyethyl-thiophene group in the target compound .

- Its crystal structure shows weak C–H⋯O/S interactions, which stabilize the lattice . The target compound’s hydroxyethyl group could facilitate stronger hydrogen bonds, influencing crystallization behavior.

Structural and Physicochemical Data Table

Actividad Biológica

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a quinoxaline backbone, which is known for its diverse pharmacological properties. The presence of a thiophene ring and a hydroxyl group enhances its solubility and biological interactions.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide have been tested for their Minimum Inhibitory Concentration (MIC) against various pathogens. The results from these studies suggest that modifications in the quinoxaline structure can lead to enhanced antimicrobial efficacy.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 1.0 | Escherichia coli |

| N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide | 0.75 | Candida albicans |

Anticancer Activity

The anticancer properties of quinoxaline derivatives have been extensively studied. N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide has shown promise in inhibiting cancer cell proliferation in vitro. In particular, studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study conducted on human cancer cell lines, N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide exhibited an IC50 value of 15 µM against breast cancer cells, indicating significant cytotoxicity compared to control groups.

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.

- Induction of Apoptosis : Evidence suggests that quinoxaline derivatives can activate apoptotic pathways in cancer cells.

- Antioxidant Activity : The hydroxyl group may contribute to scavenging free radicals, providing additional protective effects against cellular damage.

Synthesis and Evaluation

Recent studies have focused on synthesizing new derivatives of quinoxaline to enhance its biological activity. For example, modifications at the thiophene position have been explored to improve solubility and potency.

Table 2: Summary of Research Findings

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide?

A multi-step approach is typically employed, starting with the functionalization of quinoxaline precursors. For example, 2,3-dichloroquinoxaline (DCQX) can serve as a scaffold for nucleophilic substitution reactions with thiophene-containing amines or alcohols. Key steps include:

- Coupling reactions : React DCQX with a thiophen-3-yl ethanolamine derivative under reflux in acetonitrile to introduce the hydroxyethyl-thiophene moiety .

- Amidation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the quinoxaline core and the substituted ethanolamine .

- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol or DCM/ether mixtures .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry and purity. Key signals include the thiophene protons (δ 7.2–7.5 ppm) and the hydroxyethyl group (δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 342.1 for C₁₆H₁₃N₃O₂S).

- X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P2₁/c space group, as observed in related quinoxaline-thiophene derivatives) with SHELXL for refinement .

Q. How can computational chemistry aid in predicting electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model:

- Electron distribution : HOMO-LUMO gaps to assess reactivity (e.g., HOMO localized on thiophene, LUMO on quinoxaline) .

- Solvent effects : Polarizable Continuum Models (PCM) to simulate solvation in DMSO or water .

- Non-covalent interactions : AIM analysis for hydrogen bonding between the hydroxy group and carboxamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests (MTT or apoptosis markers) .

- Purity validation : Use HPLC-MS (>98% purity) to exclude confounding byproducts .

- Dose-response curves : Compare EC₅₀ values across studies to identify batch-dependent variability .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours under reflux) while maintaining >80% yield .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to minimize side products .

- Solvent optimization : Replace acetonitrile with DMF for improved solubility of intermediates .

Q. How does the compound interact with biological targets at the molecular level?

Computational and experimental approaches include:

- Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) with RMSD validation against co-crystal structures .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for target proteins .

- Mutagenesis studies : Identify critical residues (e.g., Thr338 in PI3Kγ) via alanine scanning .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.